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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide
CAS No.: 1141-94-2
Cat. No.: B077780
Get Quote
. J

Executive Summary

4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) represents a critical structural motif in
medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors where
lipophilicity modulation is required to enhance membrane permeability. Unlike its parent
compound, benzenesulfonamide, the introduction of the p-pentyloxy chain (C5) significantly
alters the thermodynamic landscape of dissolution.

This guide outlines the physicochemical profile of the compound, predicts its solubility behavior
based on Group Contribution Methods, and establishes a self-validating experimental workflow
for precise solubility determination in pure and binary solvent systems.

Physicochemical Profile & Structural Analysis

The solubility behavior of 4-(pentyloxy)benzenesulfonamide is governed by the competition
between its polar sulfonamide "head" and its lipophilic pentyloxy "tail.”

Table 1: Physicochemical Specifications
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Property Value | Description SourcelDerivation
4-
Compound Name (pentyloxy)benzenesulfonamid  IUPAC
e
CAS Number 1141-94-2 Chemical Registry
Molecular Formula C11H17NOsS Stoichiometry
Molecular Weight 243.32 g/mol Calculated
CCCCCOclccc(S(N)
SMILES Structure
(=0)=0)ccl
Est.[1][2][3][4] LogP 28-3.2 Predicted (vs. 0.3 for parent)
H-Bond Donors 1 (-NH2) Structural Count
H-Bond Acceptors 3 (-S0z2—, —0-) Structural Count

Structure-Property Relationship (SPR)

e The Sulfonamide Moiety (-SO2NHz): Acts as a strong hydrogen bond donor/acceptor, driving
solubility in polar protic solvents (Methanol, Ethanol) and aprotic solvents (DMSO, Acetone).

e The Pentyloxy Chain (-OCsHa1): Introduces significant London dispersion forces. This steric
bulk disrupts the tight crystal lattice observed in unsubstituted benzenesulfonamide,
potentially lowering the melting point, but drastically reducing aqueous solubility while
enhancing solubility in non-polar organic solvents (Toluene, Ethyl Acetate).

Solubility Landscape: Predictive Analysis

In the absence of empirical data, we apply Hansen Solubility Parameters (HSP) to predict the
solvent compatibility. The "Like Dissolves Like" principle suggests that 4-
(pentyloxy)benzenesulfonamide will exhibit peak solubility in solvents that balance its polar
and non-polar domains.

Table 2: Predicted Solvent Compatibility Matrix

Ranking based on Relative Energy Difference (RED) estimation.
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Representative ] - Mechanistic
Solvent Class Predicted Solubility .
Solvent Rationale

H-bonding matches
) the sulfonamide head;
Lower Alcohols Methanol, Ethanol High o
alkyl chain is

accommodated.

Strong dipole
_ _ interactions with —
Polar Aprotic Acetone, DMSO, DMF  Very High )
SO2—; disrupts crystal

lattice effectively.

Good balance of
) polarity and
Esters Ethyl Acetate Moderate-High ] S
lipophilicity; excellent

for recrystallization.

Good dispersion
Chlorinated Dichloromethane Moderate interactions with the

pentyloxy tail.

Hydrophobic effect of

the C5 chain overrides
Water Water Very Low .

the hydrophilic

sulfonamide group.

Insufficient polarity to
overcome the

Alkanes Hexane, Heptane Low cohesive energy of
the sulfonamide

crystal lattice.

Experimental Protocol: Self-Validating Solubility
Determination

To generate high-integrity data, the Isothermal Saturation Method with Laser Monitoring or
Gravimetric Analysis is the gold standard. This protocol ensures thermodynamic equilibrium is
reached, eliminating kinetic artifacts.
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Workflow Diagram (Graphviz)

The following diagram outlines the logical flow for determining mole fraction solubility (
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Caption: Figure 1. Standardized Isothermal Saturation Workflow for determining
thermodynamic solubility.

Detailed Methodology

o Preparation: Add excess 4-(pentyloxy)benzenesulfonamide to a jacketed glass vessel
containing the target solvent (e.g., 1-propanol).

» Equilibration: Stir the suspension using a magnetic stirrer at constant temperature (controlled
by a circulating water bath, accuracy +0.05 K) for at least 24 hours.

 Verification: Stop stirring and allow settling for 2 hours. Use a laser pointer to check the
supernatant; if a beam path is visible (Tyndall effect), micro-suspension persists—
centrifugation is required.

o Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 um
PTFE filter to remove any solids.
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¢ Quantification:
o Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

o HPLC: Dilute with mobile phase and analyze peak area against a calibration curve
(Recommended wavelength: ~260-270 nm, characteristic of the benzene-sulfonamide
chromophore).

Thermodynamic Modeling & Data Correlation

Once experimental data (

) is obtained, it must be correlated using semi-empirical models to allow for interpolation and
calculation of thermodynamic properties (Enthalpy

, Entropy
).
Model Name Equation Application
Best for non-ideal solutions;
Modified Apelblat accounts for temperature
dependence of enthalpy.
Linear regression for narrow
van't Hoff temperature ranges; provides
rapid thermodynamic insight.
High-precision fitting for wide
Yaws Model

temperature ranges.

Thermodynamic Calculation: The apparent standard enthalpy of dissolution (

) is derived from the slope of the van't Hoff plot (

VS

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077780?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Note: For 4-(pentyloxy)benzenesulfonamide, dissolution is expected to be endothermic (
), meaning solubility increases with temperature.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077780/docs#technical-guide-solubility-profiling-of-4-
pentyloxy-benzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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